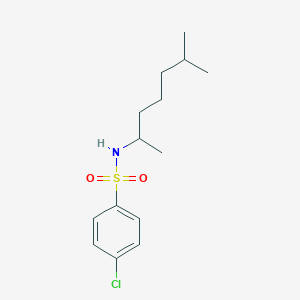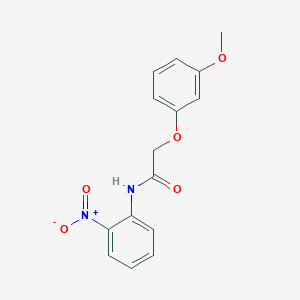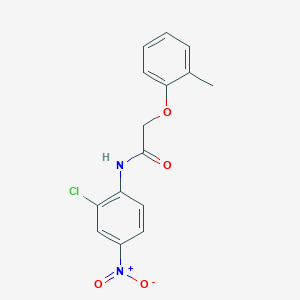
2-(3,4-dimethylphenoxy)-N-methylacetamide
説明
2-(3,4-dimethylphenoxy)-N-methylacetamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as DMA, and it is a member of the acetamide family of compounds. DMA is a white crystalline solid that is soluble in water and other polar solvents. It has a molecular weight of 217.28 g/mol and a chemical formula of C12H17NO2.
作用機序
The mechanism of action of DMA is not fully understood, but it is believed to act as a nucleophile in organic reactions. DMA has a carbonyl group that can act as a Lewis base, which makes it a useful reagent in a wide range of organic reactions.
Biochemical and Physiological Effects:
DMA has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory animals.
実験室実験の利点と制限
DMA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, which makes it a cost-effective reagent for organic synthesis. DMA is also stable under a wide range of conditions, which makes it a useful reagent for a variety of reactions. However, DMA has some limitations. It is not particularly reactive, which means that it may not be suitable for certain types of reactions. Additionally, DMA is not particularly soluble in non-polar solvents, which may limit its use in certain types of reactions.
将来の方向性
There are several potential future directions for research involving DMA. One area of research could involve the development of new synthetic routes for DMA that are more efficient and environmentally friendly. Another area of research could involve the use of DMA as a reagent in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, DMA could be used as a starting material for the synthesis of new materials with unique properties. Finally, DMA could be used as a tool in the study of organic reactions and mechanisms.
科学的研究の応用
DMA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of DMA as a reagent in the synthesis of novel compounds. DMA can be used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-5-10(6-9(8)2)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMXVXSZELICGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2,6-dimethoxypyrimidine-4-carboxamide](/img/structure/B3976776.png)
![ethyl 6-ethoxy-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3976794.png)
![1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976802.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3976807.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976811.png)

![1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3976835.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)
![2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3976855.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3976874.png)

